![molecular formula C19H28Cl2N4O B2627440 [4-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-(4-ethylpiperazin-1-yl)methanone;dihydrochloride CAS No. 2470438-59-4](/img/structure/B2627440.png)
[4-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-(4-ethylpiperazin-1-yl)methanone;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse biological and pharmacological properties . The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals and it often contributes to the pharmacological activity of the compound.
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its IUPAC name and includes a pyrazole ring attached to a phenyl group, which is further attached to a piperazine ring via a methanone group.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the reaction conditions and the reagents used. Generally, pyrazole rings can undergo reactions at the 3,5-positions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Generally, pyrazole compounds are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .Wissenschaftliche Forschungsanwendungen
Central Nervous System Depressants and Anticonvulsants
A series of novel compounds, including derivatives similar to the specified chemical, demonstrated central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. Certain compounds within this series also showed potential antipsychotic effects, with one specifically being the most active against pentylenetetrazole-induced convulsions (Butler, Wise, & Dewald, 1984).
Anticancer Agents
Several novel pyrazole derivatives have been synthesized and evaluated for their anticancer activity. For example, derivatives featuring the 3,5-dimethylpyrazolyl group have shown significant cytotoxic activity against various cancer cell lines, including breast, colon, and liver cancer. These compounds were also tested for their inhibitory activity against key growth factor receptors, exhibiting potent inhibitory effects, particularly against the fibroblast growth factor receptor (FGFR) (Bakr & Mehany, 2016).
Antimicrobial Activity
Pyrazole derivatives have been developed with significant antimicrobial activities. Specific compounds have shown good to excellent antimicrobial activity against various strains, highlighting the potential of these molecules in addressing antibiotic resistance (Hafez, El-Gazzar, & Al-Hussain, 2016).
Herbicidal and Insecticidal Activities
Research into N-phenylpyrazolyl aryl methanones derivatives, which share a core structure with the chemical , demonstrated that some compounds exhibit favorable herbicidal and insecticidal activities. This suggests potential applications in agricultural sciences to develop new pesticides (Wang et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-(4-ethylpiperazin-1-yl)methanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O.2ClH/c1-4-21-9-11-22(12-10-21)19(24)18-7-5-17(6-8-18)14-23-16(3)13-15(2)20-23;;/h5-8,13H,4,9-12,14H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKQDHMXMFJEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
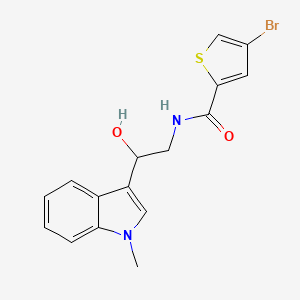
![Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2627361.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2627364.png)
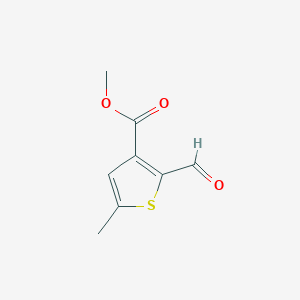

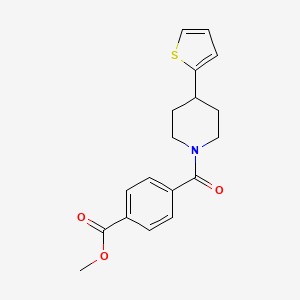
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2627371.png)

![1-(4-chlorobenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-butyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2627377.png)
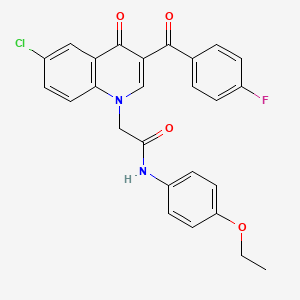
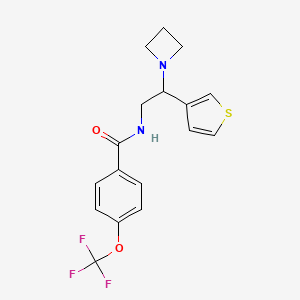
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(piperidin-1-yl)phenyl)methanone](/img/structure/B2627380.png)
